molecular formula C16H19NO2 B1283571 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol CAS No. 305448-20-8

1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol

Cat. No.: B1283571
CAS No.: 305448-20-8
M. Wt: 257.33 g/mol
InChI Key: NGLFEEFBKRFPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol is an organic compound with the molecular formula C16H19NO2. It is a chiral secondary alcohol derivative of benzyl alcohol. This compound is known for its versatile applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 4-(benzyloxy)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biochemical effects, depending on the enzyme and pathway involved .

Comparison with Similar Compounds

Uniqueness: 1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol is unique due to the presence of the benzyloxy group at the para position, which imparts distinct chemical and physical properties.

Biological Activity

1-Amino-2-(4-(benzyloxy)phenyl)propan-2-ol, also known as 1-[4-(benzyloxy)phenyl]propan-2-ol, is a chiral secondary alcohol with the molecular formula C16H18O2. This compound has garnered attention in medicinal chemistry due to its potential therapeutic properties, particularly as an enzyme inhibitor. The following sections will explore its biological activity, including mechanisms of action, structural characteristics, and relevant case studies.

Chemical Structure and Properties

The compound features a benzyloxy group attached to a phenyl ring , which enhances its solubility and reactivity. The unique para-positioning of the benzyloxy group significantly influences its biological interactions and chemical properties. The structure can be summarized as follows:

Property Description
Molecular FormulaC16H18O2
Chiral CenterYes
Functional GroupsAmino group, benzyloxy group
SolubilityEnhanced due to benzyloxy substitution

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor , interacting with specific molecular targets. Preliminary studies suggest that it can inhibit enzymes involved in various biochemical pathways, which may lead to therapeutic effects.

  • Target Enzymes : Interaction studies have shown binding affinity to specific enzymes, affecting their activity.
  • Biochemical Effects : The inhibition can lead to alterations in metabolic pathways, potentially useful in treating conditions such as diabetes and certain cancers.

Study on PPARα Agonism

A recent study explored the structure-activity relationship (SAR) of compounds related to this compound. The findings revealed that derivatives of this compound exhibited significant agonistic activity towards PPARα , a key receptor in lipid metabolism and inflammation.

  • In Vivo Efficacy : In a streptozotocin-induced diabetic rat model, compounds structurally related to this compound demonstrated a reduction in retinal vascular leakage, indicating potential applications in diabetic retinopathy treatment .

Cytotoxicity Studies

Another investigation assessed the cytotoxic effects of various derivatives of this compound against cancer cell lines. Results indicated that while some analogs exhibited promising inhibitory effects on tumor growth, others were biologically inactive.

Compound Cytotoxicity (IC50) Activity
Compound A91<5 µMActive against melanoma
Compound B>50 µMInactive

Synthesis Methods

Several synthesis methods have been developed for producing this compound. These methods generally involve the following steps:

  • Formation of the Benzyloxy Group : Introduction of the benzyloxy moiety onto the phenyl ring.
  • Chiral Resolution : Utilizing chiral auxiliary techniques to obtain the desired enantiomer.
  • Purification : Employing chromatography techniques for purification.

Properties

IUPAC Name

1-amino-2-(4-phenylmethoxyphenyl)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-16(18,12-17)14-7-9-15(10-8-14)19-11-13-5-3-2-4-6-13/h2-10,18H,11-12,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGLFEEFBKRFPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)(C1=CC=C(C=C1)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567316
Record name 1-Amino-2-[4-(benzyloxy)phenyl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

305448-20-8
Record name 1-Amino-2-[4-(benzyloxy)phenyl]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of 1-(4-benzyloxy-phenyl)-ethanone (18.50 g; 81.8 mmol), zinc iodide (0.52 g; 1.6 mmol), and trimethylsilyl cyanide (33.8 mL; 269.8 mmol) was stirred overnight at RT. Subsequently, the excess trimethylsilyl cyanide was removed in vacuo, and the residue dissolved in THF (100 mL). The resulting solution was added, dropwise, to a mixture of LiAlH4 (12.7 g; 335.2 mmol) in THF (200 mL). The resulting mixture was heated under reflux for 2 h. Next, the mixture was cooled to 0° C. and treated successively with water (13 mL), 2M aqueous NaOH (26 mL), and water (13 mL). Thereafter the mixture was heated under reflux for 15 minutes, cooled again to RT, filtered over Kieselguhr, and concentrated in vacuo. The residue was purified by column chromatography (SiO2, MeOH) to afford 1-Amino-2-(4-benzyloxy-phenyl)-propan-2-ol (18.15 g).
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
33.8 mL
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
catalyst
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
26 mL
Type
reactant
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 1-(4-benzyloxy-phenyl)-ethanone (18.50 g; 81.8 mmol), zinc iodide (0.52 g; 1.6 mmol), and trimethylsilyl cyanide (33.8 mL; 269.8 mmol) was stirred overnight at RT. Subsequently, the excess trimethylsilyl cyanide was removed in vacuo, and the residue dissolved in THF (100 mL). The resulting solution was added, dropwise, to a mixture of lithium aluminum hydride (12.7 g; 335.2 mmol) in THF (200 mL). The resulting mixture was heated under reflux for 2 h. Next, the mixture was cooled to 0° C. and treated successively with water (13 mL), 2M aqueous NaOH (26 mL), and water (13 mL). Thereafter the mixture was heated under reflux for 15 minutes, cooled again to RT, filtered over Kieselguhr, and concentrated in vacuo. The residue was purified by column chromatography (SiO2, MeOH) to afford 1-Amino-2-(4-benzyloxy-phenyl)-propan-2-ol (18.15 g).
Quantity
18.5 g
Type
reactant
Reaction Step One
Quantity
33.8 mL
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
catalyst
Reaction Step One
Quantity
12.7 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
26 mL
Type
reactant
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Three
Name
Quantity
13 mL
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.